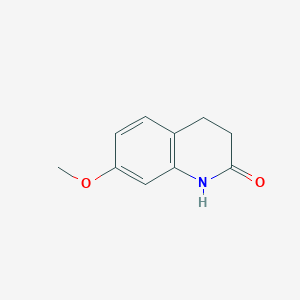

7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2,4,6H,3,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIMBZKQVFPGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512544 | |

| Record name | 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-17-9 | |

| Record name | 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 7-Methoxy-3,4-dihydroquinolin-2(1H)-one?

An In-Depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, spectroscopic profile, and critical applications, particularly its role as a key building block in the synthesis of modern pharmaceuticals.

Introduction: A Pivotal Scaffold in Modern Drug Discovery

This compound (CAS No: 22246-17-9) is a derivative of the dihydroquinolinone scaffold, a core structure prevalent in numerous biologically active molecules and natural products.[1] Its primary significance in the pharmaceutical industry lies in its role as a crucial intermediate for the synthesis of atypical antipsychotic drugs, most notably Brexpiprazole.[2] The dihydroquinolinone core provides a rigid, bicyclic framework that can be strategically functionalized to achieve high-affinity interactions with various biological targets. Understanding the chemistry and handling of this intermediate is therefore essential for chemists engaged in the development of central nervous system (CNS) therapeutics and related fields.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 7-methoxy-3,4-dihydro-1H-quinolin-2-one | PubChem[3] |

| CAS Number | 22246-17-9 | ChemicalBook[4] |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 177.20 g/mol | PubChem[3], Sigma-Aldrich |

| Canonical SMILES | COC1=CC2=C(CCC(=O)N2)C=C1 | PubChem[3] |

| InChIKey | CCIMBZKQVFPGCF-UHFFFAOYSA-N | PubChem[3] |

Synthesis and Mechanistic Rationale

The construction of the this compound ring system is typically achieved through intramolecular cyclization reactions. One of the most common and industrially relevant strategies is the Friedel-Crafts acylation/alkylation of an N-aryl propionamide derivative. The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is mechanistically critical for activating the aromatic ring towards electrophilic attack by the acyl group, thereby facilitating ring closure.

The diagram below illustrates a generalized synthetic workflow.

Exemplary Experimental Protocol

The following protocol is based on established methodologies for Friedel-Crafts cyclization to produce dihydroquinolinones.[5]

Objective: To synthesize this compound from N-(3-methoxyphenyl)-3-chloropropionamide.

Materials:

-

N-(3-methoxyphenyl)-3-chloropropionamide

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Inert solvent (e.g., Dichlorobenzene)

-

Hydrochloric Acid (aq.)

-

Water (deionized)

-

Methanol

Procedure:

-

Reactor Setup: Charge a suitable reactor, equipped with a mechanical stirrer and a reflux condenser, with anhydrous aluminum chloride (approx. 5 molar equivalents).

-

Reagent Addition: Slowly add N-(3-methoxyphenyl)-3-chloropropionamide (1 molar equivalent) to the reactor. The reaction is often performed neat or in a high-boiling inert solvent.

-

Reaction: Heat the reaction mixture under vigorous stirring to approximately 155-165 °C. The causality for this high temperature is to overcome the activation energy for the intramolecular Friedel-Crafts reaction and to ensure the mixture remains a stirrable liquid.[5] Maintain this temperature for several hours until reaction completion is confirmed by an appropriate monitoring technique (e.g., HPLC, TLC).

-

Quenching: Cool the reaction mixture to below 50 °C. Carefully and slowly quench the reaction by adding the mixture to a cooled aqueous solution of hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Precipitation & Isolation: The product will precipitate out of the acidic aqueous solution. Stir the resulting slurry at ambient temperature to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with a cold methanol-water mixture to remove residual acids and impurities.[5]

-

Drying: Dry the isolated solid under vacuum at approximately 50-60 °C to yield the final product, this compound.

Self-Validation: The purity of the final product should be assessed by HPLC (>99% is often achievable with this method) and its identity confirmed by spectroscopic analysis.[5]

Spectroscopic Characterization Profile

Confirming the structure of the synthesized compound is paramount. Based on its molecular structure, the following spectroscopic signatures are expected.

-

¹H NMR: The proton NMR spectrum should feature distinct signals corresponding to the aromatic protons, the methoxy group, and the two aliphatic methylene groups (-CH₂-CH₂-). The aromatic protons will appear as a set of doublets and a doublet of doublets in the ~6.5-7.0 ppm region. The methoxy protons will be a sharp singlet at ~3.8 ppm. The two methylene groups will appear as triplets around ~2.6 and ~2.9 ppm due to coupling with each other.

-

¹³C NMR: The carbon NMR will show signals for the amide carbonyl carbon (~170 ppm), the aromatic carbons (some of which are oxygen-substituted, appearing further downfield), the methoxy carbon (~55 ppm), and the two aliphatic carbons (~25-35 ppm).

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1660-1680 cm⁻¹. Other key peaks will include C-H stretches for the aromatic and aliphatic portions, and C-O stretching for the methoxy ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 177.20).

Applications in Pharmaceutical Drug Development

The principal application of this compound is as a late-stage intermediate in the synthesis of Brexpiprazole, a serotonin-dopamine activity modulator used in the treatment of schizophrenia and major depressive disorder.

The key structural feature, the methoxy group, serves as a precursor to the 7-hydroxy functionality. This hydroxyl group is the attachment point for the butoxy-piperazine side chain that is crucial for the drug's pharmacological activity. The conversion is typically achieved via demethylation using a reagent like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. This key intermediate is then alkylated.[5]

The diagram below outlines the strategic position of this compound in the synthetic pathway towards a final active pharmaceutical ingredient (API).

This multi-step synthesis highlights the importance of producing the core scaffold with high purity, as any impurities can carry through and complicate the synthesis and purification of the final drug product.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for personnel safety.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8] Avoid formation of dust and aerosols.[6]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[7]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is more than a simple chemical compound; it is a testament to the enabling power of synthetic intermediates in modern medicine. Its well-defined synthesis and versatile chemical nature make it an indispensable component in the production of life-changing therapeutics. For researchers and developers in the pharmaceutical sciences, a thorough understanding of this molecule's properties, synthesis, and handling is not merely academic but a practical necessity for innovation and success.

References

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C10H11NO2 | CID 12899418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Methoxy-3,4-dihydro-1H-quinolin-2-one | 22246-17-9 [chemicalbook.com]

- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a key derivative, 7-Methoxy-3,4-dihydroquinolin-2(1H)-one. We delve into its synthesis, with a particular focus on the strategic application of the Beckmann rearrangement, offering a detailed experimental protocol. The guide further presents a thorough characterization of the molecule, including its physicochemical properties and a summary of its spectral data. A significant portion of this document is dedicated to exploring its therapeutic potential, specifically as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy. The underlying signaling pathways are elucidated and visualized to provide a clear mechanistic understanding. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting oncogenic pathways.

Introduction: The Significance of the Dihydroquinolinone Core

The dihydroquinolin-2(1H)-one backbone is a recurring motif in a wide array of pharmacologically active molecules. Its rigid, bicyclic structure provides a robust scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Derivatives of this core have demonstrated a broad spectrum of activities, including anticancer, antiviral, and antibiotic properties[1]. The methoxy substitution at the 7-position, in particular, modulates the electronic and lipophilic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide focuses on this compound, a compound of interest for its potential role in targeted cancer therapy.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a multi-step process culminating in a Beckmann rearrangement. This classic organic reaction provides a reliable method for the conversion of a ketoxime into an amide, in this case, the desired lactam.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route begins with the commercially available 7-Methoxy-1-tetralone. This starting material is first converted to its corresponding oxime, which is then subjected to the Beckmann rearrangement to yield the final product.

Diagram of the Synthetic Workflow

References

physical and chemical properties of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Heterocyclic Scaffold

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring a methoxy-substituted aromatic ring fused to a lactam, provides a versatile scaffold for the design of novel therapeutic agents. This dihydroquinolinone core is a recurring motif in a variety of biologically active molecules, and understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of this compound, from its core physicochemical characteristics to its synthesis and potential applications, offering a valuable resource for scientists working at the forefront of pharmaceutical innovation.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in drug discovery and development, influencing everything from reaction kinetics to bioavailability. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 177.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 22246-17-9 | --INVALID-LINK--[1] |

| Melting Point | 112-114 °C (for isomer 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one) | --INVALID-LINK--[2] |

| Boiling Point (Predicted) | 435.8±45.0 °C (for isomer 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one) | --INVALID-LINK-- |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (for a related compound) | --INVALID-LINK--[3] |

| Appearance | White to off-white solid (for a related compound) | --INVALID-LINK-- |

Synthesis and Mechanistic Insights

The synthesis of the dihydroquinolin-2(1H)-one scaffold is a well-established area of organic chemistry, with several methodologies available. A common and effective approach involves the intramolecular cyclization of an N-aryl-3-halopropionamide. For this compound, a plausible synthetic route starts from m-anisidine.

Conceptual Synthesis Workflow

References

- 1. This compound | C10H11NO2 | CID 12899418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-METHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-04-4 [chemicalbook.com]

- 3. 21796-15-6 CAS MSDS (1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic compound with significant relevance in medicinal chemistry and pharmaceutical development. Its core structure is a foundational element in the synthesis of various therapeutic agents. This document delves into its chemical identity, synthesis methodologies, detailed analytical characterization, and its role as a crucial intermediate in the manufacturing of psychiatric medications. The guide is intended to equip researchers and drug development professionals with the necessary technical knowledge and practical insights for the effective utilization of this compound.

Introduction: The Dihydroquinolinone Scaffold

The dihydroquinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This heterocyclic system's inherent drug-like properties and the synthetic accessibility to introduce diverse functionalities have made it a focal point for the development of novel therapeutics. Derivatives of this core structure have demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] Notably, the dihydroquinolinone moiety is a cornerstone in the architecture of several centrally acting drugs, underscoring its importance in neuropharmacology.

Chemical Identity and Physicochemical Properties

Chemical Name: this compound

Synonyms: 7-methoxy-3,4-dihydrocarbostyril

CAS Number: 22246-17-9

Molecular Formula: C₁₀H₁₁NO₂

Molecular Weight: 177.20 g/mol

| Property | Value | Source |

| Molecular Weight | 177.20 g/mol | PubChem |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |

| CAS Number | 22246-17-9 | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols (predicted) | --- |

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired purity, and scalability. Two primary conceptual strategies are outlined below, drawing from established methods for analogous quinolinone structures.[5][6][7]

Strategy 1: Cyclization of a Phenylpropanamide Derivative

This approach, a modification of the well-established synthesis for the analogous 7-hydroxy derivative, utilizes readily available starting materials.[8] The causality behind this experimental design lies in the robust nature of the Friedel-Crafts acylation and subsequent intramolecular cyclization to form the dihydroquinolinone core.

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

Acylation: To a cooled solution of 3-methoxyaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), slowly add 3-chloropropionyl chloride. An appropriate base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct. The reaction is typically stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.

-

Work-up and Isolation: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-(3-methoxyphenyl)-3-chloropropionamide. Purification can be achieved by recrystallization or column chromatography.

-

Intramolecular Friedel-Crafts Cyclization: The purified N-(3-methoxyphenyl)-3-chloropropionamide is treated with a Lewis acid, typically aluminum chloride, in an inert solvent like nitrobenzene or without a solvent at elevated temperatures. This promotes the intramolecular cyclization to form the dihydroquinolinone ring system.

-

Final Purification: The reaction is quenched by carefully adding it to ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Strategy 2: O-Methylation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This method is advantageous if the 7-hydroxy analog is readily available, as it is a key intermediate in the synthesis of several pharmaceuticals.[6] The methylation of the phenolic hydroxyl group is a well-understood and high-yielding transformation.

Caption: O-Methylation route to the target compound.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Addition of Reagents: Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group. Subsequently, add a methylating agent, for instance, dimethyl sulfate or methyl iodide, to the reaction mixture.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of this compound. The following are the expected spectroscopic data based on its chemical structure and data from analogous compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 8.5-9.5 (s, 1H): NH proton of the lactam.

-

δ 6.9-7.2 (d, 1H): Aromatic proton at C5.

-

δ 6.6-6.8 (m, 2H): Aromatic protons at C6 and C8.

-

δ 3.8 (s, 3H): Methoxy (OCH₃) protons.

-

δ 2.9 (t, 2H): Methylene (CH₂) protons at C4.

-

δ 2.6 (t, 2H): Methylene (CH₂) protons at C3.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ 170-172: Carbonyl carbon (C2).

-

δ 158-160: Aromatic carbon attached to the methoxy group (C7).

-

δ 140-142: Quaternary aromatic carbon (C8a).

-

δ 128-130: Aromatic CH carbon (C5).

-

δ 115-117: Quaternary aromatic carbon (C4a).

-

δ 112-114: Aromatic CH carbon (C6).

-

δ 100-102: Aromatic CH carbon (C8).

-

δ 55-56: Methoxy carbon (OCH₃).

-

δ 30-32: Methylene carbon (C4).

-

δ 25-27: Methylene carbon (C3).

-

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z = 177. Key fragmentation patterns would likely involve the loss of the methoxy group or rearrangements of the dihydroquinolinone ring.

Predicted Fragmentation:

-

m/z 177: Molecular ion [C₁₀H₁₁NO₂]⁺.

-

m/z 162: Loss of a methyl radical [M - CH₃]⁺.

-

m/z 148: Loss of an ethyl radical from the dihydro portion [M - C₂H₅]⁺.

-

m/z 146: Loss of a methoxy radical [M - OCH₃]⁺.

-

m/z 134: Retro-Diels-Alder type fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum will provide characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands (cm⁻¹):

-

3200-3400: N-H stretching of the secondary amide (lactam).

-

2900-3000: C-H stretching of the aromatic and aliphatic groups.

-

1650-1680: C=O stretching of the lactam carbonyl group.

-

1500-1600: C=C stretching of the aromatic ring.

-

1200-1250: Asymmetric C-O-C stretching of the aryl ether.

-

1000-1050: Symmetric C-O-C stretching of the aryl ether.

Role in Drug Development

Intermediate in Brexpiprazole Synthesis

This compound is recognized as a key intermediate and a potential impurity in the synthesis of Brexpiprazole .[8] Brexpiprazole is an atypical antipsychotic that acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as an antagonist at serotonin 5-HT₂ₐ receptors. It is used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[11] The structural similarity of this compound to the core of Brexpiprazole underscores its importance in the manufacturing process of this crucial therapeutic agent.

Caption: Role as an intermediate and impurity in Brexpiprazole synthesis.

Potential Pharmacological Activity

While specific biological studies on this compound are limited, the broader class of quinolinone derivatives is known to interact with various central nervous system receptors.[9][12][13] Given the structural motifs present in many antipsychotic and antidepressant medications, it is plausible that this compound could exhibit affinity for dopamine and serotonin receptors.[3][9] Further research is warranted to explore its potential as a modulator of these key neurotransmitter systems.

Conclusion

This compound (CAS: 22246-17-9) is a heterocyclic compound of significant interest to the pharmaceutical industry. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard analytical techniques. The primary importance of this molecule currently lies in its role as a crucial intermediate and a monitored impurity in the synthesis of the antipsychotic drug Brexpiprazole. This technical guide provides a foundational understanding for researchers and professionals working with this compound, facilitating its synthesis, characterization, and application in drug development and manufacturing.

References

- 1. Involvement of dopaminergic receptors in quinolinate-induced striatal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone [chinjmap.com]

- 6. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 7. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]

- 8. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors: binding characterization at D2/D3 receptors and elucidation of a pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methoxy-3,4-dihydroquinolin-2(1H)-one molecular weight

An In-depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound built upon the dihydroquinolinone scaffold. While a seemingly simple molecule, it represents a critical structural motif and a high-value intermediate in medicinal chemistry and drug development. Its significance lies primarily in its role as a precursor or close analog to key building blocks for synthesizing complex pharmaceutical agents, most notably atypical antipsychotics. This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

The dihydroquinolin-2(1H)-one core is prevalent in numerous natural products and biologically active compounds, which has driven significant research into synthetic methodologies for accessing this skeleton.[1] Understanding the specific properties and handling of the 7-methoxy substituted variant is crucial for its effective utilization in multi-step synthetic campaigns.

Caption: Chemical structure of this compound.

Part 1: Core Physicochemical and Molecular Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent selection, reaction setup, and analytical approaches. The molecular weight is a fundamental property derived from its chemical formula, C₁₀H₁₁NO₂.

Quantitative Data Summary

The key identifying and physical properties of this compound are summarized below. This data is aggregated from established chemical suppliers and public chemical databases, ensuring a high degree of confidence.

| Property | Value | Source(s) |

| Molecular Weight | 177.20 g/mol | PubChem, Sigma-Aldrich[2][3] |

| Exact Mass | 177.078978594 Da | PubChem[3] |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem, AbacipharmTech[3][4] |

| CAS Number | 22246-17-9 | Sigma-Aldrich, PubChem[2][3] |

| IUPAC Name | 7-methoxy-3,4-dihydro-1H-quinolin-2-one | PubChem[3] |

| InChIKey | CCIMBZKQVFPGCF-UHFFFAOYSA-N | AbacipharmTech[4] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of dihydroquinolin-2(1H)-ones is a well-explored area of organic chemistry, with methods ranging from classical cyclizations to modern catalytic approaches.[1][5] The preparation of the 7-methoxy derivative typically involves an intramolecular cyclization reaction, leveraging the electron-donating nature of the methoxy group to facilitate ring closure.

Common Synthetic Approach: Intramolecular Friedel-Crafts Cyclization

A prevalent and robust method for constructing the dihydroquinolinone core is through an intramolecular Friedel-Crafts-type reaction. This pathway offers a reliable route from readily available starting materials.

Caption: General workflow for the synthesis via Friedel-Crafts cyclization.

Experimental Protocol: Synthesis from N-(3-methoxyphenyl)-3-chloropropionamide

This protocol describes a representative synthesis. The choice of a Lewis acid like aluminum chloride (AlCl₃) is critical; it acts as a catalyst to activate the acyl group, making it sufficiently electrophilic to attack the electron-rich aromatic ring. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the cyclization.

-

Reactor Charging: In a suitable reactor equipped with mechanical stirring and under an inert atmosphere (e.g., nitrogen), charge N-(3-methoxyphenyl)-3-chloropropionamide and a molar excess of anhydrous aluminum chloride (AlCl₃). Causality: The excess AlCl₃ ensures complete complexation with both the amide carbonyl and the methoxy group, driving the reaction forward.

-

Heating and Reaction: Heat the reaction mixture under vigorous stirring to a temperature of 150-165°C. The solid mixture will become a stirrable liquid. Maintain this temperature for 3-4 hours. Causality: The high temperature provides the necessary energy for the endergonic cyclization step and helps maintain a homogenous reaction medium.

-

Quenching: Cool the reaction mixture to approximately 50°C. Carefully and slowly quench the reaction by adding water or dilute acid while managing the exothermic release. Trustworthiness: A controlled quench is paramount for safety and prevents degradation of the product.

-

Isolation: The product will often precipitate from the aqueous mixture upon cooling. Collect the solid crude product by filtration.

-

Purification: Wash the crude solid with water and a suitable organic solvent (e.g., cold methanol) to remove residual starting materials and inorganic salts. For higher purity, the product can be recrystallized from a solvent system like ethanol/water or purified via silica gel column chromatography.

Part 3: Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in chemical research and development. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Caption: Standard analytical workflow for compound validation.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase gradient) will show a major peak for the product, and the area percentage of this peak is used to quantify purity.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. In electrospray ionization (ESI) mode, the expected molecular ion peak would be [M+H]⁺ at m/z 178.2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

-

¹H NMR: Will show characteristic signals for the aromatic protons (typically 3H), the methoxy group singlet (3H), and two methylene triplets (2H each) corresponding to the -CH₂-CH₂- portion of the dihydroquinolinone ring.

-

¹³C NMR: Will display 10 distinct carbon signals, including the carbonyl carbon (~170 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the two aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong absorption bands for the amide C=O stretch (around 1660-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).

Part 4: Key Applications in Drug Development

The primary value of this compound lies in its utility as a synthetic intermediate. The dihydroquinolinone nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Precursor to Antipsychotic Agents

This compound is structurally very similar to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone , a crucial intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole and the more recent drug Brexpiprazole .[6][7]

The synthesis of these drugs involves an alkylation step on the hydroxyl group at the 7-position.[6] While the 7-hydroxy analog is often used directly, the 7-methoxy derivative serves two potential roles:

-

Direct Precursor: The methoxy group can be cleaved (demethylated) using reagents like boron tribromide (BBr₃) or strong acids to reveal the free hydroxyl group, thereby converting it into the required 7-hydroxy intermediate.

-

Protected Analog: In some synthetic routes, the methoxy group can act as a protecting group for the phenol, preventing it from undergoing unwanted side reactions before it is deprotected at a later stage.

The use of this scaffold is central to the mechanism of action of drugs like Aripiprazole, which acts as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor, and as an antagonist at the 5-HT2A receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - [sigmaaldrich.com]

- 3. This compound | C10H11NO2 | CID 12899418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Dihydroquinolinone synthesis [organic-chemistry.org]

- 6. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Introduction: The 3,4-Dihydroquinolin-2(1H)-one Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one and its Congeners

The 3,4-dihydroquinolin-2(1H)-one core is a prominent heterocyclic motif that has garnered significant attention in the field of drug discovery. Its rigid, bicyclic structure serves as a versatile scaffold, allowing for three-dimensional exploration of chemical space and precise orientation of functional groups to interact with biological targets. This framework is considered a "privileged structure" due to its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas.[1][2]

While this compound itself is primarily recognized as a key synthetic intermediate, its structural backbone is central to a class of molecules with profound pharmacological effects. The strategic placement of substituents on this scaffold gives rise to potent agents with anticancer, neuroprotective, and enzyme-inhibiting properties. This guide will provide an in-depth exploration of the biological activities associated with the 3,4-dihydroquinolin-2(1H)-one scaffold, with a particular focus on how substitutions, such as the 7-methoxy group, modulate its therapeutic potential. We will delve into the mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate these properties.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have emerged as a promising class of anticancer agents, demonstrating efficacy through multiple mechanisms, including the disruption of microtubule dynamics, induction of cell cycle arrest, and activation of apoptotic pathways.[1][3][4]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary anticancer mechanism for several dihydroquinolinone derivatives is the inhibition of tubulin polymerization.[5][6] Microtubules are critical components of the cytoskeleton, playing an essential role in cell division, particularly in the formation of the mitotic spindle. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events that culminates in cell death.

Novel dihydroquinolin-4(1H)-one derivatives have been shown to target the colchicine binding site on tubulin.[6] This interference with microtubule formation leads to cell cycle arrest, specifically in the G2/M phase, and subsequent apoptosis.[6][7] For example, certain 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives, which share a similar heterocyclic core, have been identified as potent tubulin polymerization inhibitors, leading to G2/M phase arrest and apoptosis induction.[8]

Caption: Dihydroquinolinone derivatives inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

Beyond tubulin inhibition, various tetrahydroquinolinone derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[3] Studies have demonstrated that these compounds can cause cell cycle arrest at the G2/M phase, a hallmark of agents that interfere with mitosis.[3][9] The apoptotic effect is often confirmed by observing the activation of key executioner caspases, such as caspase-3/7.[10] For instance, a 4-trifluoromethyl substituted tetrahydroquinoline derivative was found to trigger apoptosis in glioblastoma cells by activating caspase-3/7 and inducing reactive oxygen species (ROS).[4][10]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydroquinolinone Sulfonamide (D13) | HeLa (Cervical Cancer) | 1.34 | [5][11] |

| Dihydroquinolin-4(1H)-one (6t) | K562 (Leukemia) | 0.003 | [6] |

| Dihydroquinolin-4(1H)-one (6t) | HCT116 (Colon Cancer) | 0.024 | [6] |

| Tetrahydroquinoline (3c) | A-431 (Skin Carcinoma) | 2.0 | [2] |

| Tetrahydroquinoline (3c) | HT-29 (Colon Adenocarcinoma) | 4.4 | [2] |

| Tetrahydroquinoline (4ag) | SNB19 (Glioblastoma) | 38.3 | [10] |

Neuroprotective and CNS Activity

The dihydroquinolinone scaffold is also a key feature in molecules designed to treat neurodegenerative disorders, such as Parkinson's and Alzheimer's disease.

Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

A significant area of research has focused on 3,4-dihydro-2(1H)-quinolinone derivatives as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.[12][13][14] MAO-B is a crucial enzyme in the brain that metabolizes dopamine. Inhibiting MAO-B increases dopamine levels, which is a primary therapeutic strategy for Parkinson's disease.[13]

Studies have revealed that these derivatives can be highly potent and selective reversible inhibitors of MAO-B, with IC50 values in the nanomolar range.[12] The most potent compounds often feature substitutions at the C7 position of the quinolinone ring, highlighting the importance of this position for activity.[12]

Caption: Dihydroquinolinone-based MAO-B inhibitors increase synaptic dopamine levels.

Multi-Target Approach for Alzheimer's Disease

For Alzheimer's disease, researchers have designed hybrid molecules that fuse the 3,4-dihydro-2(1H)-quinolinone scaffold with other pharmacophores to create multi-target agents.[15][16][17] These compounds aim to simultaneously inhibit both cholinesterases (AChE) and MAOs, addressing multiple pathological pathways of the disease.[15][16] One promising derivative demonstrated balanced, potent inhibition of both AChE and MAOs, could cross the blood-brain barrier, and showed no acute toxicity in mice.[15]

Quantitative Data: MAO Inhibition

| Compound | Target | IC50 | Selectivity | Reference |

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 2.9 nM | 2750-fold over MAO-A | [12] |

| C6/C7 Substituted Derivative (3a) | MAO-B | 1.4 nM | >40,000-fold over MAO-A | [14] |

| Hybrid Compound (3e) | hMAO-A | 0.91 µM | N/A | [15] |

| Hybrid Compound (3e) | hMAO-B | 2.81 µM | N/A | [15] |

Enzyme Inhibition: Carbonic Anhydrases

Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms.[18][19][20] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, like the tumor-associated hCA IX, are important targets in cancer therapy.[18][20] Studies have shown that while these compounds are generally weak inhibitors of cytosolic isoforms hCA I and II, they exhibit significant inhibition against the tumor-associated hCA IX, with inhibition constants (Kᵢ) in the nanomolar to low micromolar range.[18][20]

| Compound Class | Target Isoform | Kᵢ Range | Reference |

| 7-amino-dihydroquinolinone derivatives | hCA IX | 243.6 - 2785.6 nM | [18][20] |

| Dipeptide-dihydroquinolinone conjugates | hCA IX | 37.7 - 86.8 µM | [19] |

| Dipeptide-dihydroquinolinone conjugates | hCA XII | 2.0 - 8.6 µM | [19] |

Antibacterial Activity

The dihydroquinoline scaffold has also been explored for its antimicrobial potential. Certain dihydroquinazolinone derivatives have shown considerable activity against both Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (e.g., Bacillus subtilis) bacteria.[21] Similarly, lactone 1,4-dihydroquinoline derivatives were found to be more active against Gram-negative bacteria, with structure-activity relationship studies indicating that nitro and methylenedioxy substitutions enhanced activity.[22]

Structure-Activity Relationships (SAR)

The biological activity of the 3,4-dihydro-2(1H)-quinolinone scaffold is highly dependent on the nature and position of its substituents.

-

For MAO-B Inhibition: Substitution at the C7 position leads to significantly more potent inhibition compared to substitution at C6.[12] A benzyloxy substituent at C7 is particularly favorable for high-potency inhibition.[12][13]

-

For Anticancer Activity: The incorporation of an aryl group at the C4 position of the tetrahydroquinoline structure dramatically increases antiproliferative effects.[2] For dihydroquinolinone sulfonamides, a 4-methoxybenzyl group and a 3,4,5-trimethoxyphenyl group were part of the most potent compound against HeLa cells.[5]

-

For Antibacterial Activity: The presence of a nitro group on a benzylic ring and a methylenedioxy group on the dihydroquinoline ring was found to enhance antibacterial activity.[22]

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[23][24][25][26][27]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[24][25] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include vehicle-only (e.g., DMSO) and medium-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[25] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[24][26]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[24][27]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[25] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[25]

-

Data Analysis: Subtract the absorbance of the medium-only blank. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[28][29][30][31]

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with double-stranded DNA in a stoichiometric manner. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Since cells in G2/M have twice the DNA content of cells in G0/G1, flow cytometry can distinguish between these phases. RNase treatment is required as PI also binds to RNA.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat them with the test compound at the desired concentration for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[30] Fix the cells overnight at -20°C or for at least 2 hours on ice. This step permeabilizes the cells and preserves their morphology.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[30]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes or overnight at 4°C.[30]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel (e.g., FL2 or PE). Gate on the single-cell population to exclude doublets and debris.

-

Data Interpretation: Generate a histogram of fluorescence intensity. The first peak represents cells in the G0/G1 phase (2n DNA content), the second peak represents cells in the G2/M phase (4n DNA content), and the region between the peaks represents cells in the S phase. Quantify the percentage of cells in each phase using cell cycle analysis software.

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[32][33][34][35][36]

Principle: The polymerization of purified tubulin into microtubules at 37°C can be monitored by measuring the increase in fluorescence of a reporter dye (like DAPI) that incorporates into the forming microtubules.[32][34][36] Inhibitors will decrease the rate and extent of polymerization, while stabilizers will enhance it.

Step-by-Step Methodology:

-

Reagent Preparation: On ice, thaw purified tubulin (>99%), a GTP stock solution, and a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[36] Prepare positive controls (e.g., paclitaxel as a stabilizer, nocodazole or vinblastine as an inhibitor) and the test compounds at 10x the final desired concentration.[32][34]

-

Reaction Setup: Use a pre-warmed (37°C) 96-well plate. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[32]

-

Initiation of Polymerization: Prepare an ice-cold tubulin reaction mix containing tubulin (e.g., final concentration of 2 mg/mL), GTP (final concentration of 1 mM), a polymerization enhancer (e.g., 10-15% glycerol), and the fluorescent reporter.[32][36] To initiate the reaction, add 45 µL of this mix to each well.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for at least 60-90 minutes.[35]

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves of the test compounds to the vehicle control. Calculate parameters such as the maximum polymerization rate (Vmax) and the final polymer mass (plateau fluorescence) to quantify the inhibitory or stabilizing effect. Determine the IC50 value for inhibitors.

Conclusion and Future Directions

The 3,4-dihydroquinolin-2(1H)-one scaffold, exemplified by structures like this compound, is unequivocally a privileged framework in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activity, yielding highly potent molecules with anticancer, neuroprotective, and specific enzyme-inhibiting properties. The extensive research into the structure-activity relationships of this class of compounds provides a robust foundation for the rational design of new therapeutic agents. Future research should continue to explore the vast chemical space around this scaffold, focusing on the development of isoform-selective inhibitors and multi-target ligands to address complex diseases with improved efficacy and reduced side effects.

References

- 1. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines | MDPI [mdpi.com]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trepo.tuni.fi [trepo.tuni.fi]

- 11. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1 H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. broadpharm.com [broadpharm.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. static.igem.wiki [static.igem.wiki]

- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. cancer.wisc.edu [cancer.wisc.edu]

- 31. biocompare.com [biocompare.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. Tubulin Polymerization Assay [bio-protocol.org]

- 34. maxanim.com [maxanim.com]

- 35. sigmaaldrich.cn [sigmaaldrich.cn]

- 36. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one: A Key Synthetic Precursor in Modern Antipsychotic Drug Development

Executive Summary

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound whose significance in the pharmaceutical landscape is not as a direct therapeutic agent, but as a crucial synthetic intermediate. This technical guide provides an in-depth analysis of its role, primarily as a precursor to 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, a key building block in the industrial synthesis of the atypical antipsychotic drugs aripiprazole and brexpiprazole. We will explore the therapeutic context of these drugs, delve into the synthetic pathways involving our topic compound, provide detailed experimental protocols, and discuss its known biological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and application of this important intermediate.

The Therapeutic Context: Aripiprazole and Brexpiprazole

To fully appreciate the role of this compound, one must first understand the clinical importance of the drugs it helps create. Aripiprazole and brexpiprazole are leading second-generation ("atypical") antipsychotics used in the treatment of schizophrenia and as adjunctive therapy for major depressive disorder.[1][2] Their efficacy stems from a unique and complex pharmacological profile.

Mechanism of Action

Unlike first-generation antipsychotics that primarily act as dopamine D2 receptor antagonists, aripiprazole and brexpiprazole are dopamine-serotonin system stabilizers.[2] Their primary mechanism of action involves:

-

Partial agonism at the dopamine D2 receptor: This allows them to act as functional antagonists in a hyperdopaminergic environment (like in schizophrenia) and as agonists in a hypodopaminergic state, thereby modulating dopamine levels without complete blockade.

-

Partial agonism at the serotonin 5-HT1A receptor: This contributes to their antidepressant and anxiolytic effects.[3]

-

Antagonism at the serotonin 5-HT2A receptor: This action is thought to improve negative symptoms and reduce the likelihood of extrapyramidal side effects.[3]

Brexpiprazole exhibits lower intrinsic activity at the D2 receptor compared to aripiprazole, making it more of an antagonist in practice, and has a higher affinity for 5-HT1A and 5-HT2A receptors, which may contribute to a potentially better tolerability profile.[4][5]

Figure 1: Simplified signaling pathway of Aripiprazole and Brexpiprazole.

Receptor Binding Affinity

The subtle differences in the clinical profiles of aripiprazole and brexpiprazole can be partly explained by their differing affinities for various neurotransmitter receptors.

| Receptor | Aripiprazole (Ki, nM) | Brexpiprazole (Ki, nM) |

| Dopamine D2 | 0.34 | 0.30 |

| Serotonin 5-HT1A | 1.7 | 0.12 |

| Serotonin 5-HT2A | 3.4 | 0.47 |

| Adrenergic α1B | 57 | 0.17 |

| Histamine H1 | 61 | 19 |

(Data sourced from comparative pharmacological studies)

The Synthetic Keystone: From Methoxy to Hydroxy

The molecular backbone of both aripiprazole and brexpiprazole features a 3,4-dihydroquinolin-2(1H)-one core. The crucial step in their synthesis is the etherification of the 7-hydroxy group of this core to introduce the long butoxy-piperazine side chain responsible for the drugs' unique receptor interactions.[1][5] Therefore, the efficient synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is of paramount industrial importance.

This compound serves as a direct and stable precursor to this vital hydroxy intermediate. The conversion is achieved through a standard O-demethylation reaction, a common yet critical transformation in medicinal chemistry.

Figure 2: General synthetic route to Aripiprazole/Brexpiprazole.

Experimental Protocols

The following protocols represent common laboratory-scale procedures. Industrial-scale synthesis may involve different reagents, solvents, and conditions for optimization of yield, purity, and cost-effectiveness.

Protocol: Synthesis of this compound

While various methods exist for the synthesis of the dihydroquinolinone scaffold, a common approach involves the cyclization of an N-aryl-3-chloropropionamide.

Materials:

-

N-(3-methoxyphenyl)-3-chloropropionamide

-

Aluminum chloride (AlCl₃), anhydrous

-

Chlorobenzene (or another suitable high-boiling solvent)

-

Hydrochloric acid (HCl), dilute

-

Methanol

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (5 molar equivalents) in chlorobenzene, slowly add N-(3-methoxyphenyl)-3-chloropropionamide (1 molar equivalent).

-

Heat the reaction mixture to approximately 120-130 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. This intramolecular Friedel-Crafts acylation followed by cyclization and concomitant demethylation and potential re-methylation under certain conditions can be complex. Note: This reaction often yields a mixture of isomers, including the 5-hydroxy and 7-hydroxy derivatives directly. To obtain the 7-methoxy derivative specifically, alternative routes starting from 2-nitro-4-anisidine are often employed, involving more steps.

-

Cool the reaction mixture to room temperature and then carefully quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to yield this compound.

Protocol: O-Demethylation to 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

The cleavage of the aryl methyl ether is a critical step. Boron tribromide (BBr₃) is a highly effective but hazardous reagent for this transformation. Hydrobromic acid (HBr) offers a more classical alternative.

Materials:

-

This compound

-

Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated sodium bicarbonate solution

Procedure (using BBr₃):

-

Dissolve this compound (1 molar equivalent) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of BBr₃ in DCM (1.5-2.0 molar equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol. This will decompose the boron complexes.

-

Add water and separate the layers. Extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 7-hydroxy-3,4-dihydroquinolin-2(1H)-one can be purified by recrystallization from methanol or a methanol/water mixture to yield a white to off-white solid.[6]

Self-Validation and Safety: The progress of both reactions should be meticulously monitored by an appropriate analytical technique (TLC, LC-MS, or GC-MS) to ensure complete conversion and identify any side products. CAUTION: Boron tribromide is highly corrosive and reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood under strictly anhydrous conditions by trained personnel.

Biological Activity Profile

A thorough review of the scientific literature and patent databases indicates that this compound is not pursued for its own biological activity. Its primary and currently exclusive value lies in its role as a synthetic intermediate. No significant pharmacological activity has been reported for this compound.

For context, its demethylated product, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, has been reported to be a weak inhibitor of monoamine oxidase A (MAO-A) with an IC₅₀ of 183 μM, while showing no effect on MAO-B.[7] This suggests that the core dihydroquinolinone structure can possess biological activity, but the 7-methoxy substitution does not appear to confer any potent therapeutic properties in the assays conducted to date.

Future Perspectives

While this compound is currently valued as a synthetic precursor, the dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Future research could explore the derivatization of this compound at other positions (e.g., the nitrogen atom or the C3/C4 positions) to generate novel libraries of compounds for screening against various therapeutic targets. The methoxy group itself, being a key hydrogen bond acceptor and influencing lipophilicity, could be strategically retained in novel designs to optimize pharmacokinetic and pharmacodynamic properties.

References

- 1. nbinno.com [nbinno.com]

- 2. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]

- 3. Aripiprazole synthesis - chemicalbook [chemicalbook.com]

- 4. New synthesis method of aripiprazole - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. US7872132B2 - Intermediates useful for the preparation of aripiprazole and methods for the preparation of the novel intermediates and aripiprazole - Google Patents [patents.google.com]

- 7. O-demethylation and sulfation of 7-methoxylated flavanones by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one and its Derivatives for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one, a pivotal scaffold in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and the landscape of its derivatives, with a particular focus on their applications in drug discovery, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Dihydroquinolinone Core

The 3,4-dihydroquinolin-2(1H)-one framework is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its structural rigidity and capacity for diverse functionalization make it an ideal starting point for the development of potent and selective therapeutic agents.

This compound, with the chemical formula C10H11NO2 and a molecular weight of 177.20 g/mol , is a key intermediate in the synthesis of prominent atypical antipsychotics.[2][3] Its strategic importance is underscored by its role as a precursor to drugs like brexpiprazole, which are crucial in the management of schizophrenia and major depressive disorder.[4][5] The methoxy group at the 7-position is a critical determinant of the pharmacological activity of its derivatives, influencing receptor affinity and pharmacokinetic properties.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through several strategic pathways. A common and efficient method involves the methylation of its precursor, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Synthesis via Methylation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

The conversion of the hydroxyl group to a methoxy group is a fundamental transformation in medicinal chemistry, often employed to modulate a compound's lipophilicity and metabolic stability.

Caption: General workflow for the synthesis of this compound via methylation.

Experimental Protocol: Methylation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This protocol is adapted from established methylation procedures for similar phenolic compounds.[6]

-

Preparation of Reactants: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K2CO3, 2-3 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes. The base is crucial for deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity.

-

Addition of Methylating Agent: Add methyl iodide (CH3I, 1.5-2 equivalents) dropwise to the stirring suspension. The choice of methylating agent can be critical; dimethyl sulfate can also be used, but methyl iodide is often preferred for its reactivity.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The successful synthesis of this compound should be confirmed by standard spectroscopic methods:

-

¹H NMR: The spectrum should show a characteristic singlet for the methoxy protons (O-CH₃) at approximately 3.8 ppm. The aromatic protons and the aliphatic protons of the dihydroquinolinone core will also be present in their respective regions.

-

¹³C NMR: The spectrum will display a resonance for the methoxy carbon at around 55-56 ppm.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ) should be observed.

Derivatives of this compound in Drug Discovery

The this compound scaffold serves as a versatile platform for the development of a wide range of derivatives with diverse pharmacological activities. The primary focus of derivatization has been on targeting central nervous system (CNS) disorders, particularly through the modulation of dopamine and serotonin receptors.

Structure-Activity Relationships (SAR)

Systematic structural modifications of the this compound core have provided valuable insights into the structure-activity relationships (SAR) for dopamine and serotonin receptor modulation.

-

The 7-Methoxy Group: The presence and nature of the substituent at the 7-position are critical for receptor affinity. The methoxy group, being a hydrogen bond acceptor and having a specific size and lipophilicity, often contributes to optimal binding at the target receptor.

-

The Lactam Nitrogen (N1): Alkylation of the lactam nitrogen with various side chains containing a basic amine moiety is a common strategy to introduce interactions with key residues in the receptor binding pockets. The length and nature of this alkyl chain significantly influence the pharmacological profile.

-

The Aromatic Ring: Substitution on the aromatic ring can further fine-tune the electronic properties and steric bulk of the molecule, impacting selectivity and potency.

Caption: Key structural features of this compound derivatives influencing pharmacological activity.

Biological Activity and Mechanism of Action

Derivatives of this compound are primarily investigated for their ability to modulate dopaminergic and serotonergic systems, which are implicated in the pathophysiology of various neuropsychiatric disorders.

Dopamine D2 Receptor Modulation

The dopamine D2 receptor is a primary target for antipsychotic drugs.[7] Derivatives of the this compound scaffold have been designed to act as partial agonists or antagonists at the D2 receptor.

-

Mechanism of Action: D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[8] Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Partial agonists, like many derivatives of this scaffold, elicit a submaximal response compared to the endogenous ligand dopamine, thereby stabilizing dopaminergic neurotransmission.

Serotonin 5-HT1A Receptor Modulation

The serotonin 5-HT1A receptor is another important target for anxiolytic and antidepressant medications.[9]

-

Mechanism of Action: The 5-HT1A receptor is also a Gi/o-coupled GPCR.[5] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects.

Experimental Protocols for Biological Evaluation

The characterization of novel derivatives of this compound requires robust and reliable in vitro assays to determine their affinity and functional activity at target receptors.

Dopamine D2 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.[10]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D2 receptor in a membrane preparation from cells expressing the receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-Spiperone) at a concentration close to its Kd, and varying concentrations of the test compound.

-

For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin 5-HT1A Receptor cAMP Functional Assay

This assay measures the functional activity (agonist or antagonist) of a test compound at the 5-HT1A receptor by quantifying its effect on intracellular cAMP levels.[11][12]